![molecular formula C9H5ClF3NO2 B12862803 2-(Chloromethyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12862803.png)
2-(Chloromethyl)-7-(trifluoromethoxy)benzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-7-(trifluoromethoxy)benzo[d]oxazole is a chemical compound with the molecular formula C9H5ClF3NO2. It is a derivative of benzoxazole, featuring both chloromethyl and trifluoromethoxy functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(chloromethyl)-7-(trifluoromethoxy)benzo[d]oxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate reagents. One common method includes the reaction of 2-aminophenol with chloromethyl and trifluoromethoxy substituents under acidic conditions to form the benzoxazole ring .
Industrial Production Methods: Industrial production methods often utilize catalytic processes to enhance yield and efficiency. For instance, the use of samarium triflate as a reusable acid catalyst in aqueous medium has been reported to be effective for the synthesis of benzoxazoles . Additionally, one-pot procedures involving aminocarbonylation followed by acid-mediated ring closure are also employed .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Chloromethyl)-7-(trifluoromethoxy)benzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and overall structure.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative .
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-7-(trifluoromethoxy)benzo[d]oxazole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(chloromethyl)-7-(trifluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability .
Comparación Con Compuestos Similares
- 2-(Chloromethyl)-6-(trifluoromethoxy)benzo[d]oxazole
- 2-(Chloromethyl)-5-(trifluoromethoxy)benzo[d]oxazole
- 2-(Chloromethyl)-4-(trifluoromethoxy)benzo[d]oxazole
Comparison: Compared to its analogs, 2-(chloromethyl)-7-(trifluoromethoxy)benzo[d]oxazole is unique due to the position of the trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity. The specific positioning of substituents affects the compound’s electronic distribution and steric properties, making it distinct in terms of its interaction with other molecules and its overall stability .
Propiedades
Fórmula molecular |
C9H5ClF3NO2 |
|---|---|
Peso molecular |
251.59 g/mol |
Nombre IUPAC |
2-(chloromethyl)-7-(trifluoromethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C9H5ClF3NO2/c10-4-7-14-5-2-1-3-6(8(5)15-7)16-9(11,12)13/h1-3H,4H2 |
Clave InChI |
QLQOMCBXCSWTMU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)OC(F)(F)F)OC(=N2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Aminobenzo[d]oxazole-7-carboxamide](/img/structure/B12862725.png)

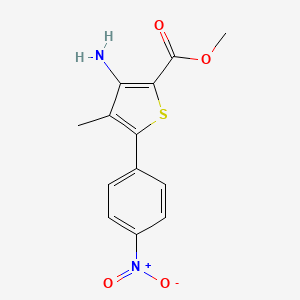
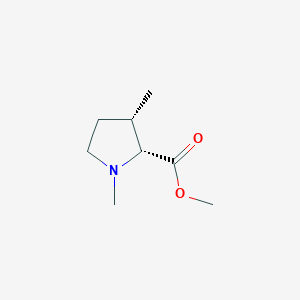
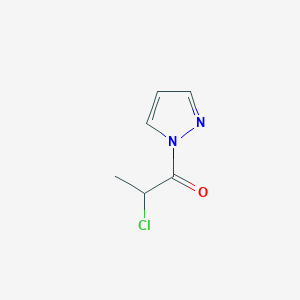
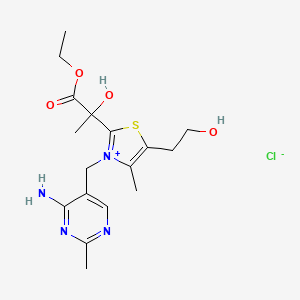
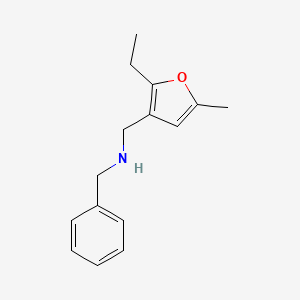
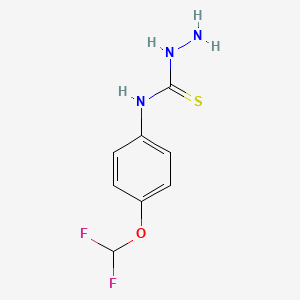
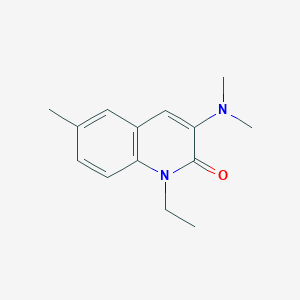
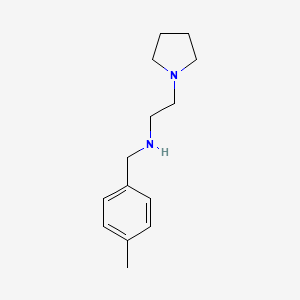
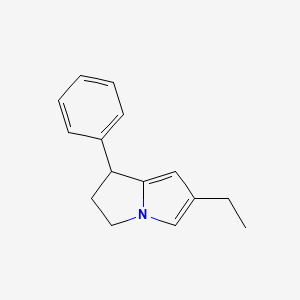
![1-[4'-(Methylsulfanyl)[1,1'-biphenyl]-3-yl] ethanone](/img/structure/B12862775.png)
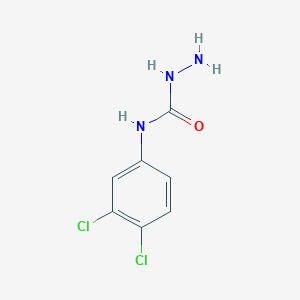
![4-(Iodomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane](/img/structure/B12862786.png)
